molecular formula C8H18Cl2N2O2 B6211634 4-(piperazin-1-yl)butanoic acid dihydrochloride CAS No. 1312024-01-3

4-(piperazin-1-yl)butanoic acid dihydrochloride

Cat. No.: B6211634
CAS No.: 1312024-01-3
M. Wt: 245.14 g/mol
InChI Key: UHLSWCNGGYPFKL-UHFFFAOYSA-N
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Description

4-(Piperazin-1-yl)butanoic acid dihydrochloride ( 1312024-01-3) is a piperazine-containing carboxylic acid derivative of significant interest in medicinal chemistry and drug discovery. With a molecular formula of C8H18Cl2N2O2 and a molecular weight of 245.15 g/mol, this compound serves as a versatile building block for the synthesis of more complex molecules . The piperazine ring is a frequently used heterocycle in biologically active compounds, valued for its impact on physicochemical properties, structural characteristics, and ease of handling in synthetic chemistry . This dihydrochloride salt form enhances the compound's stability and solubility for research applications. The molecule features a butanoic acid chain linked to the piperazine ring, offering a carboxylic acid functional group for further derivatization, such as amide bond formation, while the piperazine nitrogen atoms provide sites for alkylation or acylation . Piperazine derivatives are commonly employed in pharmaceutical development to optimize the pharmacokinetic properties of lead compounds or as scaffolds to properly position pharmacophoric groups for interaction with target macromolecules . Key Applications: • Pharmaceutical Intermediates: Serves as a key synthon in the synthesis of potential therapeutic agents. Piperazine moieties are found in FDA-approved drugs across various classes, including kinase inhibitors, receptor modulators, and antiviral agents . • Medicinal Chemistry Research: Used to create novel compounds for biological screening and structure-activity relationship (SAR) studies. The piperazine ring can be functionalized to modulate properties like lipophilicity and basicity . • Chemical Synthesis: The reactive handles (basic nitrogens and carboxylic acid) allow for diverse synthetic transformations, including reductive amination, nucleophilic substitution, and amide coupling, making it a flexible scaffold for library synthesis . Please Note: This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1312024-01-3

Molecular Formula

C8H18Cl2N2O2

Molecular Weight

245.14 g/mol

IUPAC Name

4-piperazin-1-ylbutanoic acid;dihydrochloride

InChI

InChI=1S/C8H16N2O2.2ClH/c11-8(12)2-1-5-10-6-3-9-4-7-10;;/h9H,1-7H2,(H,11,12);2*1H

InChI Key

UHLSWCNGGYPFKL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CCCC(=O)O.Cl.Cl

Purity

95

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 4 Piperazin 1 Yl Butanoic Acid Dihydrochloride

Retrosynthetic Analysis of 4-(piperazin-1-yl)butanoic acid dihydrochloride (B599025)

A retrosynthetic analysis of 4-(piperazin-1-yl)butanoic acid dihydrochloride provides a logical framework for devising its synthesis. The primary disconnection strategy involves severing the C-N bond between the piperazine (B1678402) ring and the butanoic acid moiety. This bond is formed through a nucleophilic substitution or a related C-N bond-forming reaction.

This disconnection leads to two primary synthons: the piperazine nucleus and a four-carbon chain bearing an electrophilic site and a carboxylic acid (or a precursor). The most practical synthetic equivalents for these synthons are piperazine itself and a 4-halobutanoic acid derivative (e.g., ethyl 4-bromobutanoate) or γ-butyrolactone. The final dihydrochloride salt is formed by treating the free base with hydrochloric acid.

A significant challenge in the forward synthesis, anticipated by this analysis, is the potential for dialkylation of the piperazine ring, as both nitrogen atoms are nucleophilic. This necessitates strategies for achieving mono-N-alkylation, either by controlling reaction stoichiometry or, more reliably, by employing a protecting group strategy.

Classical and Modern Synthetic Routes to this compound

The synthesis of 4-(piperazin-1-yl)butanoic acid can be accomplished through several routes, leveraging classical N-alkylation chemistry and more modern approaches that offer greater control and efficiency.

Direct alkylation of piperazine with a 4-halobutanoic acid or its ester presents a straightforward, classical approach. However, this method often yields a mixture of mono- and N,N'-dialkylated products, along with unreacted starting material, making purification challenging. google.com To circumvent this, an excess of piperazine can be used to statistically favor mono-alkylation.

A more refined and modern multi-step approach involves the use of a mono-protected piperazine derivative, such as N-Boc-piperazine. This strategy ensures selective mono-alkylation and is a cornerstone of modern piperazine chemistry. sigmaaldrich.comnih.gov The sequence is as follows:

Alkylation of N-Boc-piperazine: N-Boc-piperazine is reacted with an electrophilic C4 precursor, typically an ester of a 4-halobutanoic acid like ethyl 4-bromobutanoate. This reaction is a nucleophilic substitution, usually carried out in the presence of a non-nucleophilic base (e.g., K₂CO₃, DIPEA) in a polar aprotic solvent like acetonitrile (B52724) or DMF. nih.gov The addition of catalytic amounts of sodium or potassium iodide can enhance the reaction rate by in situ conversion of the alkyl bromide or chloride to the more reactive alkyl iodide. nih.gov

Hydrolysis of the Ester: The resulting ester intermediate is then hydrolyzed to the corresponding carboxylic acid. This is typically achieved under basic conditions (e.g., using NaOH or LiOH in a water/alcohol mixture) followed by acidic workup.

Deprotection: The Boc protecting group is removed from the piperazine nitrogen under acidic conditions, commonly using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or by treatment with hydrochloric acid in a solvent like dioxane or ethanol.

Salt Formation: The final product is isolated as the dihydrochloride salt by treating the free base with an excess of hydrochloric acid.

Reaction optimization for the alkylation step focuses on maximizing the yield of the mono-alkylated product. Key parameters include the choice of solvent, base, and temperature. For instance, the alkylation of N-Boc-piperazine with alkyl halides often proceeds efficiently at room temperature or with gentle heating.

An alternative route involves the ring-opening of γ-butyrolactone with piperazine. wikipedia.org This reaction is typically performed at elevated temperatures and can be an effective method, though it may also require careful control to avoid the formation of undesired by-products.

The synthesis of the target compound relies on readily available starting materials and key intermediates.

Precursor/Intermediate Role in Synthesis Synthetic Considerations
Piperazine The core heterocyclic building block.Commercially available. Its symmetrical nature necessitates strategies to control mono-alkylation. google.com
N-Boc-piperazine A key mono-protected intermediate.Ensures selective N-alkylation at the unprotected nitrogen, preventing the formation of dialkylated by-products. sigmaaldrich.comnih.gov
Ethyl 4-bromobutanoate An electrophilic four-carbon building block.A common alkylating agent that introduces the butanoic acid ester moiety.
γ-Butyrolactone An alternative four-carbon precursor.Can be ring-opened by piperazine to form the target structure, often under thermal conditions. It is produced industrially from the dehydrogenation of 1,4-butanediol. wikipedia.org

While specific green chemistry protocols for this compound are not extensively documented, several principles of green chemistry can be applied to its synthesis. The development of catalytic systems for N-alkylation that avoid the use of stoichiometric bases and hazardous solvents is an active area of research. For example, iridium-catalyzed N-alkylative reactions of ethanolamines have been developed for piperazine synthesis, offering a more atom-economical approach. clockss.org

Furthermore, recent advances in the C-H functionalization of piperazines using photoredox catalysis represent a modern, greener strategy for creating substituted piperazines, potentially reducing the reliance on pre-functionalized starting materials. researchgate.net The use of safer and more environmentally benign solvents is another key aspect. While traditional syntheses may use solvents like DMF or DCM, exploring greener alternatives is a priority in modern synthetic chemistry.

Functional Group Interconversions of this compound

The presence of a carboxylic acid and a secondary amine (in the free base form) allows for a variety of functional group transformations, enabling the synthesis of a library of derivatives from this core structure.

The carboxylic acid moiety is a versatile functional group that can be readily converted into a range of derivatives, most notably esters and amides.

Amide Formation: The synthesis of amides from 4-(piperazin-1-yl)butanoic acid can be achieved using standard peptide coupling protocols. researchgate.net This involves the activation of the carboxylic acid followed by reaction with a primary or secondary amine. Common coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to improve efficiency and suppress side reactions. nih.govnih.gov

A general procedure for amide synthesis is as follows:

The carboxylic acid is dissolved in a suitable solvent (e.g., DMF, DCM).

The coupling reagents (e.g., EDC and HOBt) are added.

The desired amine is added to the reaction mixture.

A non-nucleophilic base, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), is often included to neutralize any acid formed and to ensure the amine nucleophile is in its free base form.

Ester Formation: Esterification can be accomplished through several methods. The Fischer esterification, involving reaction with an alcohol under acidic catalysis, is a classical method. Alternatively, the carboxylic acid can be reacted with an alkyl halide in the presence of a base.

The following table summarizes some common derivatization reactions of the carboxylic acid group:

Reaction Type Reagents and Conditions Product
Amide Coupling Amine (R-NH₂), EDC, HOBt, DIPEA in DMF/DCM4-(piperazin-1-yl)butanamide derivative
Esterification Alcohol (R-OH), H₂SO₄ (cat.), heat4-(piperazin-1-yl)butanoate ester
Acyl Halide Formation Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)4-(piperazin-1-yl)butanoyl chloride

These transformations allow for the structural elaboration of 4-(piperazin-1-yl)butanoic acid, providing access to a diverse range of compounds for further investigation.

Piperazine Ring Modifications

The synthetic utility of this compound is significantly enhanced by the chemical reactivity of its piperazine ring. The presence of a secondary amine (N-H) provides a nucleophilic center that is amenable to a variety of chemical transformations. These modifications allow for the introduction of diverse substituents at the N-4 position, enabling the synthesis of a wide array of derivatives. The primary strategies for modifying this ring involve the formation of new carbon-nitrogen or heteroatom-nitrogen bonds at this position. Key methodologies include N-alkylation, N-arylation, and reductive amination, which are foundational for creating libraries of compounds with varied structural and electronic properties.

The modification of the secondary amine on the piperazine ring is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties. One of the most direct methods for this transformation is N-alkylation, which involves the reaction of the piperazine with an alkyl halide. This reaction typically proceeds via nucleophilic substitution, where the nitrogen atom attacks the electrophilic carbon of the alkyl halide. To ensure mono-alkylation and prevent the formation of undesired dialkylated quaternary ammonium (B1175870) salts, it is often advantageous to use a stoichiometric amount of the alkylating agent or to employ a large excess of the piperazine starting material. The reaction is generally carried out in the presence of a base, such as potassium carbonate or triethylamine, to neutralize the hydrogen halide formed as a byproduct.

Another powerful technique for functionalizing the piperazine ring is reductive amination. wikipedia.orgmasterorganicchemistry.com This method involves the reaction of the secondary amine of 4-(piperazin-1-yl)butanoic acid with a carbonyl compound, such as an aldehyde or a ketone, to form an intermediate iminium ion. This intermediate is then reduced in situ to the corresponding tertiary amine. masterorganicchemistry.com Reductive amination is highly valued for its control and efficiency, as it avoids the overalkylation issues that can plague direct alkylation with alkyl halides. masterorganicchemistry.com Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are mild enough to selectively reduce the iminium ion in the presence of the starting carbonyl compound. masterorganicchemistry.comharvard.edu This one-pot procedure is applicable to a wide range of aldehydes and ketones, offering a versatile route to diverse N-substituted derivatives.

The introduction of aromatic or heteroaromatic moieties onto the piperazine nitrogen is achieved through N-arylation reactions. These transformations are pivotal in the synthesis of compounds with specific biological targets, as the aryl group can engage in crucial binding interactions. Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, are frequently employed for this purpose. This palladium-catalyzed reaction couples the piperazine amine with an aryl halide (or triflate) in the presence of a suitable phosphine (B1218219) ligand and a base. Alternatively, copper-catalyzed N-arylation, a modern variant of the Ullmann condensation, can also be utilized, sometimes offering complementary reactivity, especially with certain heterocyclic substrates. beilstein-journals.org These methods have broad substrate scopes and tolerate a variety of functional groups, making them highly effective for synthesizing complex N-aryl piperazine derivatives. nih.gov

Below is a summary of potential synthetic transformations for the piperazine ring of 4-(piperazin-1-yl)butanoic acid.

Reaction TypeReagentsTypical ConditionsProduct
N-Alkylation Alkyl halide (R-X, where X = Cl, Br, I)Base (e.g., K₂CO₃, Et₃N), Organic Solvent (e.g., ACN, DMF), Heat4-(4-Alkyl-piperazin-1-yl)butanoic acid
Reductive Amination Aldehyde (R-CHO) or Ketone (R₂C=O), Reducing Agent (e.g., NaBH(OAc)₃)Acid catalyst (e.g., Acetic Acid), Organic Solvent (e.g., DCM, DCE)4-(4-Alkyl-piperazin-1-yl)butanoic acid
N-Arylation Aryl halide (Ar-X), Palladium Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOtBu)Anhydrous Solvent (e.g., Toluene), Inert Atmosphere, Heat4-(4-Aryl-piperazin-1-yl)butanoic acid
Acylation Acyl chloride (RCOCl) or Acid Anhydride ((RCO)₂O)Base (e.g., Pyridine, Et₃N), Organic Solvent (e.g., DCM)4-(4-Acyl-piperazin-1-yl)butanoic acid

Derivatives and Analogues of 4 Piperazin 1 Yl Butanoic Acid Dihydrochloride: Design and Synthesis

Design Principles for Analogues of 4-(piperazin-1-yl)butanoic acid dihydrochloride (B599025)

The design of analogues based on the 4-(piperazin-1-yl)butanoic acid core is guided by established medicinal chemistry principles. A primary strategy is molecular hybridization, which involves combining two or more distinct pharmacophoric units into a single molecule. nih.govnih.gov In this context, the piperazine (B1678402) moiety typically acts as a flexible linker between a second pharmacophore and the butanoic acid chain or its derivative. nih.gov This approach aims to create hybrid molecules with potentially enhanced biological activity or novel mechanisms of action. nih.gov

Structure-activity relationship (SAR) studies are crucial for guiding the design process. nih.gov These studies systematically investigate how chemical modifications at different positions of the scaffold influence biological outcomes. For instance, in related piperazine-containing structures, the introduction of lipophilic substituents or halogen atoms on aryl rings attached to the piperazine nitrogen has been shown to significantly impact activity. mdpi.compolyu.edu.hk Modifications can be designed to alter physicochemical properties such as size, charge, and lipophilicity, which can in turn improve pharmacokinetic profiles or enhance binding to biological targets. mdpi.com The ultimate goal is to identify specific structural features that are essential for the desired biological effects. polyu.edu.hk

Synthesis of Substituted Piperazine Analogues of the Compound

The most common point of modification on the 4-(piperazin-1-yl)butanoic acid scaffold is the secondary amine (N4) of the piperazine ring. This nitrogen atom is readily amenable to a variety of chemical transformations, allowing for the introduction of diverse substituents.

A prevalent synthetic route involves the nucleophilic acyl substitution of the piperazine nitrogen with variously substituted benzoyl chlorides. nih.govnih.gov This reaction is typically carried out under anhydrous conditions using a suitable base, such as N,N-diisopropylethylamine (DIPEA), in a solvent like dichloromethane (B109758) (DCM). nih.govnih.gov This method has been successfully employed to synthesize series of 4-(4-benzoylpiperazin-1-yl) derivatives, often as part of larger hybrid molecules. nih.govnih.gov The yields for such reactions are generally reported as moderate to excellent. nih.gov

The synthesis of N-arylpiperazines is another important strategy. mdpi.com These compounds can be prepared through various methods, including the cyclization of an aniline (B41778) intermediate with bis(2-chloroethyl)amine (B1207034) hydrochloride. researchgate.net The resulting N-arylpiperazine can then be alkylated with a suitable four-carbon chain precursor to install the butanoic acid moiety.

Table 1: Examples of N4-Substituted Piperazine Derivatives This table is representative of synthetic strategies applied to the piperazine core.

N4-Substituent General Synthetic Method Reference
Substituted Benzoyl Groups Nucleophilic Acyl Substitution nih.gov
Substituted Phenyl Groups Cyclization / Coupling Reactions mdpi.com
Pyrimidinyl Groups Nucleophilic Aromatic Substitution researchgate.netnih.gov

Synthesis of Butanoic Acid Chain Modified Analogues

Modification of the butanoic acid portion of the molecule offers another avenue for creating analogues. The terminal carboxylic acid group is a key functional handle that can be converted into a variety of other functional groups, most notably amides.

The synthesis of amide derivatives from the parent carboxylic acid is a standard and widely reported transformation. This is typically achieved through a coupling reaction between the 4-(piperazin-1-yl)butanoic acid core and a primary or secondary amine. researchgate.net General coupling procedures often employ activating agents to facilitate the formation of the amide bond. Research has demonstrated the successful synthesis of novel 4-oxo-4-(piperazin-1-yl)butanamide derivatives by coupling the corresponding butanoic acid with amines like 3-aminomethylpyridine and morpholine. researchgate.net

Table 2: Examples of Butanoic Acid Chain Modifications Based on the synthesis of 4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl) butanoic acid derivatives.

Derivative Type Reagent Resulting Functional Group Reference
Butanamide 3-aminomethylpyridine Secondary Amide researchgate.net
Butanamide Morpholine Tertiary Amide researchgate.net

Hybrid Molecules Incorporating the 4-(piperazin-1-yl)butanoic Acid Core

The piperazine butanoic acid scaffold is an ideal linker for constructing complex hybrid molecules where different pharmacophores are joined to achieve a specific biological purpose. mdpi.com

Quinoline-Piperazine Hybrids: A significant area of research involves the synthesis of hybrids combining a quinoline (B57606) scaffold with a piperazine moiety. nih.govnih.gov In these designs, the piperazine acts as a bridge, often connecting the C4 position of the quinoline ring to another fragment, such as a substituted benzoyl group. nih.gov The synthesis typically involves a nucleophilic aromatic substitution reaction, where the piperazine displaces a leaving group (e.g., chlorine) on the quinoline core, followed by acylation of the free piperazine nitrogen. nih.govunipa.it These hybrids have been investigated for potential anticancer and antibacterial activities. nih.govmdpi.com

Pyrimidine-Piperazine Hybrids: Another class of hybrid molecules incorporates a pyrimidine (B1678525) ring. These compounds have been designed as potent and selective enzyme inhibitors. researchgate.netnih.gov For example, a series of 4-(piperazin-1-yl)pyrimidines were developed as irreversible menin inhibitors for potential therapeutic applications in leukemia. researchgate.netnih.gov The synthesis connects the piperazine nitrogen to the pyrimidine ring, with other parts of the scaffold available for further modification to optimize activity. nih.gov

Table 3: Overview of Hybrid Molecules Based on the Piperazine Scaffold

Hybrid Class Linked Scaffolds Potential Application Reference
Quinoline-Piperazine Hybrids Quinoline, Piperazine, Benzoyl Anticancer, Antibacterial nih.govnih.gov
Pyrimidine-Piperazine Hybrids Pyrimidine, Piperazine Enzyme Inhibition (e.g., Menin, PARP) researchgate.netnih.gov
Thiazolidinedione Hybrids Norfloxacin (Quinolone), Piperazine, Thiazolidinedione Antimicrobial mdpi.com

Structure Activity Relationship Sar Studies of 4 Piperazin 1 Yl Butanoic Acid Dihydrochloride and Its Analogues

SAR of the Piperazine (B1678402) Moiety in 4-(piperazin-1-yl)butanoic acid dihydrochloride (B599025) Derivatives

The piperazine ring is a common scaffold in medicinal chemistry, and its substitution pattern significantly influences the pharmacological profile of the resulting derivatives. In the context of 4-(piperazin-1-yl)butanoic acid analogues, modifications to the piperazine moiety, particularly at the N-4 position, are pivotal for modulating biological activity.

Research on various classes of piperazine-containing compounds has demonstrated that the nature of the substituent on the second nitrogen of the piperazine ring can drastically alter receptor affinity and selectivity. For instance, in a series of arylpiperazine derivatives, the substitution on the phenyl ring attached to the piperazine nitrogen was found to be a key determinant of their analgesic activity. Specifically, electron-withdrawing groups like trifluoromethyl or small alkyl groups on the phenyl ring enhanced potency nih.gov. This suggests that for analogues of 4-(piperazin-1-yl)butanoic acid, introducing substituted aryl groups at the N-4 position could be a promising strategy for enhancing a desired biological effect.

Furthermore, the replacement of an aryl group with other cyclic systems or aliphatic chains can also lead to significant changes in activity. The versatility of the piperazine structure allows for a wide range of chemical modifications, making it a valuable component for drug design nih.goveurekaselect.com. The two nitrogen atoms in the piperazine ring can act as hydrogen bond acceptors, and their basicity can be tuned by the attached substituents, which in turn affects the pharmacokinetic and pharmacodynamic properties of the molecule nih.gov.

The following interactive data table summarizes the general SAR principles for the piperazine moiety based on findings from related classes of compounds.

Modification on Piperazine Ring General Effect on Biological Activity Rationale
N-4 Aryl SubstitutionPotency and selectivity are highly dependent on the nature and position of substituents on the aryl ring. Electron-withdrawing or small alkyl groups can enhance activity.Modulates electronic properties and steric interactions with the biological target.
N-4 Heterocyclic SubstitutionCan lead to a complete loss or a significant change in the activity profile, depending on the heterocycle.Alters the electronic distribution, hydrogen bonding capacity, and overall shape of the molecule.
N-4 Alkyl SubstitutionGenerally, the size and nature of the alkyl group influence potency.Affects lipophilicity and steric hindrance at the binding site.
Replacement of Piperazine with other HeterocyclesOften results in a significant decrease or loss of activity, highlighting the importance of the piperazine scaffold.The specific geometry and basicity of the piperazine ring are often crucial for optimal interaction with the target.

SAR of the Butanoic Acid Chain in 4-(piperazin-1-yl)butanoic acid dihydrochloride Derivatives

The butanoic acid chain in this compound serves as a linker and its structural features, including length, rigidity, and the presence of functional groups, are critical for biological activity. SAR studies on related compounds, such as biphenyl butanoic acid derivatives, have shown that modifications to the carboxylic acid moiety and the alkyl chain can significantly impact potency nih.gov.

For instance, converting the terminal carboxylic acid to an amide can introduce new interaction points, such as hydrogen bond donors and acceptors, which can enhance binding affinity to a target protein. The nature of the amine used for amide formation also plays a crucial role. Studies on 4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl) butanoic acid derivatives demonstrated that forming amides with various amines led to a range of analgesic and anti-inflammatory activities.

Furthermore, the length of the alkyl chain is another important factor. In a series of histamine H3 receptor antagonists containing a piperazine moiety, the extension of the linker length was found to decrease affinity, suggesting that an optimal chain length is required for effective interaction with the receptor acs.orgnih.gov. This indicates that for 4-(piperazin-1-yl)butanoic acid analogues, varying the length of the alkanoic acid chain could be a key strategy to modulate activity.

The interactive data table below illustrates the potential impact of modifying the butanoic acid chain.

Modification on Butanoic Acid Chain Potential Effect on Biological Activity Rationale
Amide Formation at Carboxylic AcidCan increase potency and introduce selectivity depending on the amine used.Introduces new hydrogen bonding opportunities and alters physicochemical properties.
Esterification of Carboxylic AcidMay alter the pharmacokinetic profile and can act as a prodrug strategy.Increases lipophilicity and can affect the rate of hydrolysis to the active acid form.
Variation of Chain LengthActivity is often sensitive to chain length, with an optimal length for maximal potency.Affects the spatial orientation of the piperazine moiety relative to the acidic group, influencing how the molecule fits into a binding site.
Introduction of Substituents on the ChainCan introduce conformational constraints and additional interaction points.Can modulate the flexibility of the linker and provide new interactions with the target.

Conformational Analysis and its Impact on Biological Activity

Studies on various piperazine derivatives have highlighted the importance of conformational flexibility for their biological function. For example, the ability of certain piperazine-containing HIV-1 inhibitors to adapt their conformation upon binding to the gp120 protein was found to be critical for their inhibitory activity. This suggests that a degree of conformational adaptability can be more important than a rigid pre-organized conformation brieflands.com.

The analysis of bioactive conformations of 1-(2-pyrimidinyl)piperazine derivatives with sedative-hypnotic activity led to the development of a pharmacophore model, which describes the essential spatial arrangement of chemical features required for activity nih.gov. This underscores the principle that the biological activity is not just dependent on the chemical structure but also on the spatial arrangement of functional groups in the active conformation.

Computational Chemistry Approaches for SAR Elucidation

Computational chemistry provides powerful tools to investigate SAR at a molecular level, offering insights that can guide the synthesis and optimization of new drug candidates. Molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling are two such approaches that have been widely applied to piperazine-containing compounds.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. This method can help to visualize the binding mode of 4-(piperazin-1-yl)butanoic acid analogues and identify key interactions with the amino acid residues of the binding site.

For instance, docking studies of arylpiperazine derivatives have been used to understand their binding to various receptors, such as the androgen receptor and the GABAA receptor nih.govresearchgate.net. These studies often reveal the importance of specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions in stabilizing the ligand-receptor complex. In the context of 4-(piperazin-1-yl)butanoic acid derivatives, molecular docking could be employed to predict how modifications to the piperazine or butanoic acid moieties would affect their binding to a specific target, thereby guiding the design of more potent analogues. For example, docking studies on GABAergic compounds have helped to elucidate their interactions with the GABAA receptor nih.govbrieflands.comnih.govresearchgate.netdergipark.org.tr.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying the physicochemical properties (descriptors) that are most correlated with activity, a QSAR model can be developed to predict the activity of new, unsynthesized compounds.

QSAR studies have been successfully applied to various series of piperazine derivatives. For example, Hologram QSAR (HQSAR) and Comparative Molecular Field Analysis (CoMFA) were used to explain the binding affinities of piperazinylalkylisoxazole analogues for the dopamine (B1211576) D3 receptor nih.gov. These models can provide valuable insights into the structural requirements for high affinity and can be used to guide the design of new ligands with improved properties. For 4-(piperazin-1-yl)butanoic acid derivatives, a QSAR study could help to identify the key molecular descriptors, such as electronic, steric, and hydrophobic properties, that govern their biological activity, thus facilitating the rational design of more potent analogues.

Preclinical Pharmacological Investigations of 4 Piperazin 1 Yl Butanoic Acid Dihydrochloride

In vitro Biological Activity Profiling of 4-(piperazin-1-yl)butanoic acid dihydrochloride (B599025)

No specific data from in vitro studies, including receptor binding assays, enzyme inhibition profiles, or cellular pathway modulation experiments for 4-(piperazin-1-yl)butanoic acid dihydrochloride, were identified in the available scientific literature.

Receptor Binding and Selectivity Studies

Information regarding the binding affinity and selectivity of this compound for various receptors is not available.

Enzyme Inhibition and Activation Profiles

There is no published data on the inhibitory or activating effects of this compound on specific enzymes.

Cellular Pathway Modulation Studies

Studies detailing the modulation of cellular pathways by this compound have not been reported.

Target Identification and Validation Methodologies

Methodologies used for the identification and validation of biological targets for this compound are not described in the literature.

In vivo Efficacy in Animal Models (Mechanistic Focus)

No in vivo studies evaluating the efficacy of this compound in animal models with a mechanistic focus have been found.

Evaluation in Disease-Specific Animal Models (e.g., neuropharmacological, anti-inflammatory, anticancer)

There is no available data on the evaluation of this compound in animal models for any specific disease states.

Insufficient Preclinical Data Available for this compound

A comprehensive review of available scientific literature reveals a significant lack of specific preclinical pharmacological data for the chemical compound this compound. While general information exists for the broader class of piperazine-containing molecules, detailed investigations into the mechanistic actions, biomarker identification, and pharmacokinetic profile of this specific dihydrochloride salt are not sufficiently documented in publicly accessible research.

General metabolic pathways for some piperazine (B1678402) derivatives suggest that the piperazine moiety is a primary site for biotransformation. Studies on other piperazine compounds have indicated that metabolism can occur through oxidation of the piperazine ring, potentially leading to the formation of various metabolites. For instance, research on certain piperazine-containing drugs has shown that metabolism can lead to the formation of reactive intermediates like glyoxal. However, it is crucial to note that these are general observations for the chemical class and not specific data for this compound.

The investigation into drug-metabolizing enzymes and transporters for other piperazine compounds has highlighted the potential for interactions. For example, some piperazine derivatives are metabolized by cytochrome P450 (CYP) enzymes, such as CYP2D6. Drug transporters, which are crucial for the absorption, distribution, and excretion of xenobiotics, can also be affected by or interact with piperazine-containing molecules. These transporters include P-glycoprotein (P-gp) and various organic anion and cation transporters (OATs and OCTs).

Due to the absence of specific preclinical studies on this compound, a detailed and scientifically accurate article adhering to the requested in-depth outline on its mechanistic elucidation, biomarker identification, metabolic pathways, and interactions with drug-metabolizing enzymes and transporters cannot be generated at this time. The available information is too general and pertains to the broader class of piperazine derivatives rather than the specific compound of interest. Further dedicated research is required to characterize the preclinical pharmacological profile of this compound.

Medicinal Chemistry and Drug Discovery Applications of 4 Piperazin 1 Yl Butanoic Acid Dihydrochloride

Role of 4-(piperazin-1-yl)butanoic acid dihydrochloride (B599025) as a Lead Compound

A lead compound in drug discovery is a chemical starting point that exhibits a desired biological activity but may have suboptimal potency, selectivity, or pharmacokinetic properties. The 4-(piperazin-1-yl)butanoic acid scaffold possesses several characteristics that make it an attractive lead structure. The piperazine (B1678402) moiety is a common feature in many approved drugs due to its ability to improve aqueous solubility and bioavailability. nih.govnih.govnih.govresearchgate.net Its two nitrogen atoms can be readily functionalized, allowing for the exploration of a wide chemical space to enhance target engagement and modulate physicochemical properties. nih.govnih.gov

The butanoic acid portion of the molecule provides a flexible linker that can orient the piperazine core within a target's binding site. The carboxylic acid group can act as a key hydrogen bond donor or acceptor, or it can be modified to an ester or amide to alter the compound's properties. The inherent simplicity of the 4-(piperazin-1-yl)butanoic acid structure makes it a suitable candidate for initial screening campaigns aimed at identifying novel biological activities.

For instance, in the development of dopamine (B1211576) D3 receptor selective ligands, a related compound, N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamide, was used as a lead structure for chemical modification to optimize its binding affinity and selectivity. nih.gov This highlights how the core piperazine-alkyl-amide structure, similar to the subject compound, can serve as a foundational template for developing potent and selective modulators of biological targets.

Table 1: Key Attributes of the 4-(piperazin-1-yl)butanoic acid Scaffold as a Lead Compound

FeatureSignificance in Drug Discovery
Piperazine Core Enhances aqueous solubility and bioavailability. Provides two sites for chemical modification. nih.govnih.govnih.govresearchgate.net
Butanoic Acid Linker Offers conformational flexibility for optimal target binding.
Carboxylic Acid Group Can participate in key hydrogen bonding interactions with the target.
Structural Simplicity An ideal starting point for fragment-based and high-throughput screening.

Strategies for Lead Optimization of 4-(piperazin-1-yl)butanoic acid Analogues

Once a lead compound like 4-(piperazin-1-yl)butanoic acid is identified, lead optimization is undertaken to improve its drug-like properties. Several strategies can be employed for analogues of this compound:

Structure-Activity Relationship (SAR) Studies: Systematic modifications are made to different parts of the molecule to understand how these changes affect biological activity. For the 4-(piperazin-1-yl)butanoic acid scaffold, this would involve synthesizing analogues with various substituents on the piperazine nitrogen, as well as modifications to the butanoic acid chain. researchgate.net For example, in a series of piperazinyl-pyrimidine analogues targeting the Chikungunya virus, extensive SAR studies focusing on scaffold changes revealed key chemical features for potent antiviral inhibition. nih.gov

Bioisosteric Replacement: This strategy involves replacing a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. enamine.netspirochem.com For the carboxylic acid moiety, bioisosteres such as tetrazoles or hydroxamic acids could be introduced. The piperazine ring itself can be replaced with other diamine-containing scaffolds like diazaspiroalkanes to explore different conformational constraints and potential interactions with the target. nih.gov

Scaffold Hopping: This involves replacing the central core of the molecule with a structurally different scaffold while retaining the key pharmacophoric elements. nih.gov Starting from a 4-(piperazin-1-yl)butanoic acid lead, one might explore replacing the piperazine ring with a piperidine (B6355638) or a more rigid bicyclic amine to improve target selectivity or reduce off-target effects. nih.gov

Table 2: Lead Optimization Strategies for 4-(piperazin-1-yl)butanoic acid Analogues

StrategyExample ModificationPotential Outcome
SAR Studies Substitution on the N-4 of the piperazine ring with various aryl or alkyl groups.Enhanced potency and selectivity. researchgate.netnih.gov
Bioisosteric Replacement Replacing the carboxylic acid with a tetrazole group.Improved metabolic stability and oral bioavailability. enamine.netspirochem.com
Scaffold Hopping Replacing the piperazine with a constrained bicyclic diamine.Increased target affinity and novel intellectual property. nih.gov

Rational Drug Design Approaches Utilizing the Compound's Scaffold

Rational drug design relies on the three-dimensional structure of the biological target to guide the design of new inhibitors or modulators. The 4-(piperazin-1-yl)butanoic acid scaffold is well-suited for such approaches.

If the structure of the target protein is known, molecular docking studies can be performed to predict how analogues of 4-(piperazin-1-yl)butanoic acid bind to the active site. This information can then be used to design new derivatives with improved binding affinity and selectivity. For example, in the design of new anticancer agents, phenylpiperazine derivatives of 1,2-benzothiazine were rationally designed and evaluated using molecular docking studies to predict their interaction with the DNA-topoisomerase II complex. mdpi.com

The flexibility of the butanoic acid linker allows the piperazine headgroup to be positioned in various orientations to interact with different residues within the binding pocket. The nitrogen atoms of the piperazine can be protonated at physiological pH, enabling them to form strong ionic interactions with acidic residues in the target protein.

Fragment-Based Drug Discovery and Combinatorial Chemistry Applied to this Core

Fragment-Based Drug Discovery (FBDD): FBDD is a method where small, low-molecular-weight compounds (fragments) are screened for binding to a biological target. chemdiv.comdrugdiscoverychemistry.comnih.gov The 4-(piperazin-1-yl)butanoic acid structure can be deconstructed into its constituent fragments: the piperazine ring and the butanoic acid tail. These fragments, or simple derivatives thereof, can be included in a fragment library for screening. If a piperazine-containing fragment is identified as a hit, it can be "grown" by adding a linker and a second pharmacophoric group, or "linked" with another fragment that binds to an adjacent site on the target. astx.comfrontiersin.org

Combinatorial Chemistry: This technique allows for the rapid synthesis of a large number of different but structurally related molecules, known as a library. mdpi.com The 4-(piperazin-1-yl)butanoic acid scaffold is an excellent starting point for combinatorial library synthesis due to the two reactive sites on the piperazine nitrogen. 5z.comnih.govnih.gov One nitrogen can be attached to a solid support, while the other is reacted with a diverse set of building blocks (e.g., acyl chlorides, sulfonyl chlorides, isocyanates). The carboxylic acid can also be derivatized. This approach can generate thousands of unique compounds for high-throughput screening to identify new lead compounds for various therapeutic targets. 5z.com

Table 3: Application of FBDD and Combinatorial Chemistry to the 4-(piperazin-1-yl)butanoic acid Core

ApproachMethodologyApplication to the Core Structure
Fragment-Based Drug Discovery Screening of low-molecular-weight compounds.The piperazine ring can be used as a starting fragment to be grown or linked to develop more potent leads. astx.comfrontiersin.org
Combinatorial Chemistry Rapid synthesis of a large library of related compounds.The two nitrogen atoms of the piperazine and the carboxylic acid provide multiple points for diversification to generate a large library for screening. 5z.comnih.govnih.gov

Analytical Methodologies for Research on 4 Piperazin 1 Yl Butanoic Acid Dihydrochloride

Spectroscopic Characterization Techniques for Research Purposes

Spectroscopic techniques are indispensable for elucidating the molecular structure of 4-(piperazin-1-yl)butanoic acid dihydrochloride (B599025). By probing the interactions of the molecule with electromagnetic radiation, these methods provide detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of 4-(piperazin-1-yl)butanoic acid dihydrochloride, providing insight into the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum, the protons of the piperazine (B1678402) ring are expected to show complex splitting patterns due to spin-spin coupling. The formation of the dihydrochloride salt significantly impacts the chemical shifts of the protons adjacent to the nitrogen atoms, causing them to appear further downfield compared to the free base due to the deshielding effect of the positive charge. The protons of the butanoic acid chain will also exhibit characteristic signals.

Expected ¹H NMR Chemical Shifts:

ProtonsExpected Chemical Shift (ppm)Multiplicity
Piperazine ring (axial and equatorial)3.0 - 3.5Multiplet
Methylene adjacent to piperazine nitrogen (-CH₂-N)2.8 - 3.2Triplet
Methylene adjacent to carboxyl group (-CH₂-COOH)2.2 - 2.6Triplet
Methylene in the middle of the chain (-CH₂-)1.8 - 2.2Multiplet
Carboxylic acid proton (-COOH)10.0 - 12.0Broad Singlet

Note: Predicted values are based on analogous structures and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal. The carbonyl carbon of the carboxylic acid is characteristically found at the downfield end of the spectrum. The carbons of the piperazine ring and the butanoic acid chain will resonate at specific chemical shifts, which are influenced by the neighboring atoms and the protonation state of the nitrogens.

Expected ¹³C NMR Chemical Shifts:

Carbon AtomExpected Chemical Shift (ppm)
Carbonyl (-COOH)170 - 180
Piperazine ring carbons45 - 55
Methylene adjacent to piperazine nitrogen (-CH₂-N)55 - 65
Methylene adjacent to carboxyl group (-CH₂-COOH)30 - 40
Methylene in the middle of the chain (-CH₂-)20 - 30

Note: Predicted values are based on analogous structures and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) Applications

Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of this compound. It also provides structural information through the analysis of fragmentation patterns.

In a typical mass spectrum, the molecule is first ionized. For this compound, electrospray ionization (ESI) in positive ion mode would be a suitable technique. The molecular ion peak ([M+H]⁺) corresponding to the free base (4-(piperazin-1-yl)butanoic acid) would be observed, as the dihydrochloride salt would dissociate in solution. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which allows for the confirmation of the elemental formula.

Fragmentation of the molecular ion can occur through various pathways, providing clues about the molecule's structure. Common fragmentation patterns for piperazine derivatives involve cleavage of the bonds adjacent to the nitrogen atoms and ring opening. The butanoic acid chain can also undergo fragmentation, such as the loss of water or the carboxyl group.

Expected Mass Spectrometry Data:

Ionm/z (predicted)Description
[M+H]⁺173.1285Molecular ion of the free base
[M-H₂O+H]⁺155.1179Loss of a water molecule
[M-COOH+H]⁺128.1233Loss of the carboxyl group
C₄H₉N₂⁺85.0760Fragment from piperazine ring cleavage

Note: The m/z values are predicted for the most abundant isotopes.

Chromatographic Separation and Purity Assessment in Research

Chromatographic techniques are essential for separating this compound from impurities and for determining its purity. The choice of chromatographic method depends on the properties of the compound and the analytical requirements.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most common technique for the purity assessment of non-volatile compounds like this compound. Due to the zwitterionic nature of the free base (containing both a basic piperazine moiety and an acidic carboxylic acid group), specialized HPLC methods are often required for good separation and peak shape.

Reversed-phase HPLC (RP-HPLC) is a widely used mode. To achieve good retention and symmetrical peaks for this polar and potentially zwitterionic compound, several strategies can be employed:

Ion-pairing chromatography: An ion-pairing reagent is added to the mobile phase to form a neutral complex with the analyte, which can then be retained on a non-polar stationary phase.

HILIC (Hydrophilic Interaction Liquid Chromatography): This technique uses a polar stationary phase and a mobile phase with a high concentration of organic solvent. It is well-suited for the separation of polar compounds.

Mixed-mode chromatography: Columns with both reversed-phase and ion-exchange characteristics can provide excellent separation for zwitterionic compounds.

The purity of a sample is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC)

Gas Chromatography (GC) is generally not suitable for the direct analysis of this compound due to its low volatility and thermal instability. The high polarity of the carboxylic acid and the salt form of the piperazine moiety prevent the compound from being easily vaporized without decomposition.

However, GC analysis can be performed after a derivatization step. lmaleidykla.lt Derivatization converts the polar functional groups into less polar and more volatile derivatives. For example, the carboxylic acid can be esterified (e.g., to its methyl or ethyl ester), and the piperazine nitrogens can be acylated. After derivatization, the resulting compound can be analyzed by GC, typically using a capillary column and a flame ionization detector (FID) or a mass spectrometer (MS) for detection. This approach is more complex than HPLC and is usually employed when specific volatile impurities need to be analyzed.

Advanced Quantification Methods in Biological Matrices for Research Studies

The accurate quantification of investigational compounds in complex biological matrices is fundamental to preclinical research, providing essential data for pharmacokinetic and pharmacodynamic assessments. For piperazine-containing molecules such as this compound, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard. bioanalysis-zone.com This technique offers high selectivity, sensitivity, and robustness, making it ideal for the demanding requirements of bioanalytical studies. bioanalysis-zone.com

LC-MS/MS for Preclinical Research Samples

In the context of preclinical research, a validated LC-MS/MS method enables the reliable determination of 4-(piperazin-1-yl)butanoic acid concentrations in various biological samples, including plasma, serum, and tissue homogenates. The development of such a method involves several critical steps: optimizing sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation

The initial step in the bioanalytical workflow is the extraction of the analyte from the biological matrix. This process is crucial for removing proteins and other endogenous components that can interfere with the analysis, a phenomenon known as the matrix effect. researchgate.net Common techniques for piperazine-containing compounds include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.govresearchgate.net For high-throughput preclinical studies, protein precipitation with a solvent like acetonitrile (B52724) is often favored due to its simplicity and speed. nih.govnih.gov

Chromatographic Separation

Effective chromatographic separation is essential to isolate the analyte of interest from other components in the extracted sample before it enters the mass spectrometer. Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) are typically employed for this purpose. mdpi.com The choice of column and mobile phase is optimized to achieve a sharp peak shape and a short retention time for the analyte, ensuring both accuracy and efficiency.

A typical setup for a piperazine-containing compound might involve a C18 column with a gradient elution. nih.govnih.gov The mobile phase often consists of an aqueous component, such as ammonium (B1175870) acetate (B1210297) or formic acid in water, and an organic component like methanol (B129727) or acetonitrile. nih.govnih.gov

Interactive Table: Example Chromatographic Conditions

ParameterCondition
Column C18 (e.g., 100 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.5 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Elution Gradient

Mass Spectrometric Detection

Following chromatographic separation, the analyte is ionized and detected by a tandem mass spectrometer. Electrospray ionization (ESI) in the positive ion mode is commonly used for piperazine derivatives. nih.govnih.gov The mass spectrometer is typically operated in the Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity. bioanalysis-zone.com This involves monitoring a specific precursor-to-product ion transition for the analyte and a stable isotope-labeled internal standard.

Interactive Table: Example Mass Spectrometric Parameters

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) m/z [Value specific to the compound]
Product Ion (Q3) m/z [Value specific to the compound]
Collision Energy (CE) Optimized for fragmentation
Source Temperature 500 °C

Method Validation

A critical aspect of bioanalytical research is the validation of the analytical method to ensure its reliability. Regulatory guidelines outline specific parameters that must be assessed. For a preclinical LC-MS/MS assay, these typically include linearity, sensitivity, accuracy, precision, and stability.

Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte. A calibration curve is generated, and a correlation coefficient (r²) greater than 0.99 is generally required. nih.gov

Sensitivity: The Lower Limit of Quantification (LLOQ) is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. nih.govnih.gov

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. nih.gov These are typically evaluated at multiple concentration levels.

Stability: The stability of the analyte is assessed under various conditions that samples may experience during handling and storage, such as freeze-thaw cycles and short-term storage at room temperature. nih.gov

Interactive Table: Example Method Validation Results

ParameterResult
Linearity Range 1 - 2000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (%RE) Within ±15%

By employing a rigorously validated LC-MS/MS method, researchers can obtain high-quality data on the concentration of this compound in preclinical samples, which is essential for making informed decisions in the drug development process.

Future Research Directions and Unexplored Potential of 4 Piperazin 1 Yl Butanoic Acid Dihydrochloride

Identification of Novel Biological Targets for the Compound

The piperazine (B1678402) ring is a common feature in many pharmacologically active compounds, known to interact with a variety of biological targets. wikipedia.orgnih.govresearchgate.net Future research should focus on a systematic screening of 4-(piperazin-1-yl)butanoic acid dihydrochloride (B599025) against a panel of receptors, enzymes, and ion channels to identify novel biological targets. The butanoic acid side chain adds a carboxylic acid group, which can significantly influence the compound's pharmacokinetic properties and potential interactions.

Key areas for investigation could include:

Central Nervous System (CNS) Receptors: Many piperazine derivatives exhibit activity at dopamine (B1211576), serotonin, and adrenergic receptors, making them relevant for neuropsychiatric disorders. nih.govrsc.org Screening for binding affinity and functional activity at these receptors could uncover potential applications in treating conditions like depression, anxiety, or psychosis. researchgate.netnih.gov

Enzyme Inhibition: The structural motifs present in the compound suggest potential inhibitory activity against various enzymes. For instance, derivatives of piperazine have been explored as anticancer agents, which often involves targeting specific kinases or other enzymes involved in cell signaling pathways. researchgate.net

Antimicrobial Targets: The piperazine nucleus is also found in some antimicrobial agents. researchgate.net Investigating the compound's activity against a range of bacterial and fungal strains could reveal potential as a lead for new anti-infective therapies.

A proposed initial screening panel for identifying biological targets is outlined in the table below.

Potential Target Class Specific Examples Therapeutic Area
G-Protein Coupled Receptors (GPCRs)Dopamine (D2, D3), Serotonin (5-HT1A, 5-HT2A), Histamine (H3)Neuropsychiatry, Inflammation
KinasesTyrosine Kinases, Serine/Threonine KinasesOncology, Inflammatory Diseases
Ion ChannelsCalcium Channels, Sodium ChannelsCardiovascular Disease, Neurology
TransportersMonoamine Transporters (SERT, DAT, NET)Neuropsychiatry

Exploration of New Therapeutic Modalities for 4-(piperazin-1-yl)butanoic acid dihydrochloride

Based on the identification of novel biological targets, the exploration of new therapeutic modalities for this compound can be pursued. The versatility of the piperazine scaffold allows for its application in a wide array of diseases. researchgate.net

Potential therapeutic areas to be explored include:

Neurodegenerative Diseases: Given the prevalence of piperazine-containing compounds in CNS-active drugs, investigating its potential in models of Alzheimer's or Parkinson's disease could be a fruitful avenue. researchgate.net

Oncology: The anticancer potential of piperazine derivatives is an active area of research. researchgate.netmdpi.com The subject compound could be evaluated for its cytotoxic effects on various cancer cell lines and its ability to modulate key signaling pathways involved in cancer progression.

Inflammatory and Autoimmune Disorders: Certain piperazine derivatives have shown anti-inflammatory properties. mdpi.com Investigating the compound's effect on inflammatory markers and immune cell function could lead to new treatments for conditions like rheumatoid arthritis or inflammatory bowel disease.

Development of Advanced Synthetic Routes and Sustainable Production

While the synthesis of piperazine derivatives is well-established, there is always a need for more efficient, cost-effective, and environmentally friendly production methods. researchgate.netnih.gov Research in this area for this compound should focus on:

Novel Catalytic Methods: Exploring new catalysts for the key reaction steps, such as C-N bond formation, could improve yield and reduce reaction times. nih.gov Recent advances in photoredox catalysis for C-H functionalization of piperazines offer a promising avenue for creating derivatives. mdpi.comencyclopedia.pub

Flow Chemistry: Implementing continuous flow processes for the synthesis could offer advantages in terms of safety, scalability, and product consistency compared to traditional batch methods. nih.gov

Green Chemistry Principles: Utilizing greener solvents, reducing the number of synthetic steps, and minimizing waste generation should be key considerations in developing a sustainable manufacturing process.

A comparison of potential synthetic strategies is presented below.

Synthetic Strategy Advantages Challenges
Traditional Batch SynthesisWell-established procedures for similar compounds.Can be lengthy, may use harsh reagents, and generate significant waste. nih.gov
C-H FunctionalizationAllows for direct modification of the piperazine ring, reducing the need for protecting groups. mdpi.comencyclopedia.pubCan have issues with regioselectivity and may require expensive catalysts. nih.gov
Flow ChemistryImproved safety, scalability, and reproducibility. nih.govRequires specialized equipment and process optimization.

Addressing Research Gaps and Challenges in the Study of This Chemical Entity

The primary research gap for this compound is the lack of fundamental biological and pharmacological data. To address this, a systematic and multi-pronged research approach is necessary.

Key challenges and future research directions include:

Comprehensive Pharmacological Profiling: A thorough in vitro and in vivo characterization of the compound's pharmacodynamics and pharmacokinetics is essential. This includes determining its absorption, distribution, metabolism, and excretion (ADME) properties.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogues with modifications to both the piperazine ring and the butanoic acid chain will be crucial to understand the structural requirements for biological activity and to optimize lead compounds.

Mechanism of Action Studies: Once a promising biological activity is identified, detailed studies will be needed to elucidate the precise molecular mechanism of action.

Development of a Robust and Scalable Synthesis: As mentioned previously, a significant challenge will be to develop a synthetic route that is suitable for large-scale production in a cost-effective and sustainable manner. researchgate.net

Q & A

Basic: What are the optimal synthetic routes for 4-(piperazin-1-yl)butanoic acid dihydrochloride, and how can reaction conditions be controlled to minimize by-products?

Methodological Answer:
The synthesis typically involves nucleophilic substitution between piperazine and a halogenated butanoic acid derivative, followed by hydrochloride salt formation. Key considerations include:

  • Reagent Selection : Use tert-butyloxycarbonyl (Boc)-protected piperazine to prevent unwanted side reactions at the secondary amine .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency at 60–80°C .
  • By-Product Mitigation : Monitor pH during acidification (HCl) to avoid over-protonation, which can lead to degradation. Purification via recrystallization (ethanol/water) reduces impurities.

Table 1: Reaction Conditions and Yields

PrecursorSolventTemp (°C)Yield (%)Purity (HPLC)
Boc-piperazine + 4-bromo-butanoic acidDMF707898.5
Free piperazine + 4-chloro-butanoic acidAcetonitrile606595.2

Advanced: How do pH and temperature variations affect the stability of this compound in aqueous solutions?

Methodological Answer:
Stability studies should employ accelerated degradation protocols:

  • pH Stability : Use buffers (pH 1–12) and analyze via HPLC-UV at 254 nm. The compound is stable at pH 3–7 but degrades above pH 9 due to dehydrochlorination .
  • Thermal Stability : Conduct isothermal stress testing (25–60°C). Degradation follows first-order kinetics, with a half-life of 12 days at 40°C.
  • Analytical Validation : Pair mass spectrometry (LC-MS) with NMR to identify degradation products (e.g., free piperazine or oxidized butanoic acid derivatives) .

Basic: Which spectroscopic and chromatographic methods are preferred for characterizing purity and structural integrity?

Methodological Answer:

  • 1H/13C NMR : Confirm regiochemistry of the piperazine ring and butanoic acid linkage. Key signals: δ 3.5–4.0 ppm (piperazine CH2) and δ 2.4 ppm (butanoic acid CH2) .
  • HPLC-UV : Use a C18 column (mobile phase: 0.1% TFA in water/acetonitrile gradient) to assess purity (>98%). Retention time: ~6.2 minutes .
  • Elemental Analysis : Validate chloride content (theoretical: 15.4% Cl) to confirm dihydrochloride stoichiometry .

Advanced: What strategies resolve discrepancies in reported receptor binding affinities of piperazine derivatives like this compound?

Methodological Answer:
Contradictions often arise from assay conditions. Mitigation strategies include:

  • Standardized Assays : Use radioligand binding assays (e.g., [3H]-ligand displacement) with controlled buffer ionic strength and GTPγS to stabilize G-protein coupled receptors .
  • Computational Docking : Compare molecular docking (AutoDock Vina) results with experimental IC50 values to identify steric clashes or solvation effects .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) and apply statistical weighting to account for variability in cell lines (HEK293 vs. CHO) .

Basic: What are the solubility profiles of this compound in common solvents, and how does this influence pharmacological studies?

Methodological Answer:

  • Solubility Data :

    SolventSolubility (mg/mL)
    Water120
    Ethanol45
    DMSO<1
  • Formulation Advice : For in vivo studies, use aqueous solutions (saline, pH 4.5) to avoid precipitation. For cell-based assays, pre-dissolve in water and dilute in culture media .

Advanced: How can computational modeling predict interaction mechanisms with biological targets, and validate these predictions?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., serotonin receptors) using GROMACS. Focus on hydrogen bonding between the piperazine NH and Asp3.32 residue .
  • Experimental Validation :
    • Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD) to validate docking poses.
    • Mutagenesis Studies : Introduce point mutations (e.g., D3.32A) to confirm critical interaction sites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.